[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamicacid tert-butyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a piperidine ring substituted at the 1-position with a 4-chloro-5-methylpyrimidin-2-yl group and at the 4-position with a methyl-carbamate moiety.
- Step 1: Reacting tert-butyl piperidin-4-ylcarbamate with acylating agents (e.g., Ac₂O) in the presence of a base (e.g., Et₃N) to introduce acetyl or carbamate groups .
- Step 2: Deprotection of the tert-butyl group using acidic conditions (e.g., HCl/MeOH) to yield intermediates for further functionalization .
Key structural features include:
Properties
IUPAC Name |
tert-butyl N-[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-10-18-14(19-13(11)17)21-8-6-12(7-9-21)20(5)15(22)23-16(2,3)4/h10,12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRMHCJRHMKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCC(CC2)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H25ClN4O2
- Molecular Weight : 340.85 g/mol
- CAS Number : 1261235-58-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the piperidine and pyrimidine moieties enhances its ability to interact with biological systems, making it a candidate for various therapeutic applications.
1. Antibacterial Activity
Research indicates that compounds containing the piperidine structure often exhibit significant antibacterial properties. In studies evaluating similar derivatives, moderate to strong activity was observed against bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that the target compound may also possess similar antibacterial effects.
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have reported IC50 values indicating effective inhibition, which is crucial in the treatment of conditions like Alzheimer's disease and certain gastrointestinal disorders.
3. Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The structural components allow for interactions with cellular pathways involved in tumor growth and proliferation, making it a candidate for further investigation in cancer therapy.
4. Neuroprotective Effects
The ability of the compound to inhibit AChE suggests potential neuroprotective effects, which are beneficial in treating neurodegenerative diseases such as Alzheimer's. The dual inhibition of AChE and butyrylcholinesterase (BuChE) has been highlighted in recent studies, indicating a multifaceted approach to neuroprotection.
Case Studies and Research Findings
Recent literature has highlighted various synthesized derivatives related to the target compound, focusing on their biological activities:
- Antibacterial Screening : A study reported that piperidine derivatives demonstrated significant antibacterial activity against several strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis pointed towards specific substitutions on the piperidine ring enhancing efficacy .
- Inhibition Studies : Another research effort focused on synthesizing compounds with urease inhibitory activity, revealing that modifications to the piperidine structure could lead to enhanced potency compared to existing urease inhibitors .
- Cancer Therapeutics : Investigations into piperidine derivatives have shown promising results in vitro against various cancer cell lines, suggesting that the target compound could be developed further within this therapeutic area .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with three analogs from the evidence:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: The 4-chloro-5-methylpyrimidine group in the target compound introduces greater steric hindrance and lipophilicity compared to the unsubstituted 4-chloropyrimidine in (XLogP3: ~3.8 vs. 3.2).
Molecular Weight and Complexity :
- The pyrazole-pyridine derivative has significantly higher molecular weight (550.45 g/mol) and complexity due to its extended aromatic system, making it less favorable for drug-likeness (e.g., Lipinski’s Rule of Five).
Preparation Methods
Core Skeleton Assembly via Nucleophilic Substitution
The foundational step involves coupling 4-chloro-5-methylpyrimidine with piperidin-4-yl-methyl-carbamic acid tert-butyl ester (Figure 1). This reaction typically employs:
-
Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base : Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to deprotonate the piperidine nitrogen.
-
Temperature : 60–80°C for 12–24 hours to ensure complete substitution.
Mechanistic Insight : The pyrimidine’s chlorine atom acts as a leaving group, enabling nucleophilic attack by the piperidine’s secondary amine. Steric hindrance from the tert-butyl carbamate group necessitates prolonged reaction times.
tert-Butyl Carbamate Protection
Prior to pyrimidine coupling, the piperidine’s primary amine is protected using tert-butyl dicarbonate (Boc₂O) under mild conditions:
-
Reagents : Boc₂O (1.2 equiv), 4-dimethylaminopyridine (DMAP, catalytic).
-
Solvent : Dichloromethane (DCM) at 0–5°C to minimize side reactions.
Critical Note : Overprotection is avoided by controlling Boc₂O stoichiometry and reaction time (<2 hours).
Key Reaction Parameters and Optimization
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance reaction rates but may necessitate lower temperatures (40–60°C) to prevent Boc-group cleavage.
Catalytic Systems for Coupling
Palladium-based catalysts (e.g., Pd(OAc)₂) are occasionally used for Suzuki-Miyaura couplings when synthesizing substituted pyrimidine precursors. For example:
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Substrate : 4-chloro-5-methylpyrimidine-2-boronic acid.
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Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃ in THF/H₂O (3:1) at 80°C.
Catalytic Hydrogenation and Deprotection
Nitro-to-Amine Reduction
In routes starting from nitro intermediates (e.g., 2-chloro-5-methyl-4-nitropyridine ), hydrogenation over Pt/C or Pd/C achieves selective reduction:
Safety Note : Exothermic reactions require controlled H₂ addition and cooling.
tert-Butyl Group Deprotection
Final deprotection uses trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C for 1 hour:
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.38 (s, 9H, Boc-CH₃), 3.11 (m, 2H, piperidine-H), 8.22 (s, 1H, pyrimidine-H) | |
| ESI-MS | m/z 327.15 [M+H]⁺ | |
| HPLC | t_R = 6.7 min (C18, 70:30 MeOH/H₂O) |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Simple setup, scalable | Long reaction times | 65–78 |
| Suzuki-Miyaura Coupling | High regioselectivity | Requires Pd catalysts | 68–75 |
| Hydrogenation | Selective reduction | High-pressure equipment | 85–92 |
Cost-Benefit Analysis : Nucleophilic substitution is preferred for industrial-scale synthesis due to lower catalyst costs, while hydrogenation offers higher yields for lab-scale batches.
Case Studies in Process Chemistry
Q & A
Q. What are the key structural features of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, and how are they confirmed experimentally?
- Methodological Answer : The compound contains a piperidine ring, a 4-chloro-5-methylpyrimidine moiety, and a tert-butyl carbamate group. Structural confirmation is achieved via:
- NMR Spectroscopy : Compare chemical shifts (e.g., δ 8.22 ppm for pyrimidine protons, δ 1.36 ppm for tert-butyl protons) to reference data from analogous compounds .
- Mass Spectrometry : Validate molecular weight (e.g., ~326.83 g/mol via ESI-MS) .
Ensure purity using HPLC (>95%) to avoid spectral interference .
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
- Methodological Answer : Multi-step synthesis typically involves:
Coupling of pyrimidine and piperidine : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselectivity .
Carbamate protection : React with tert-butyl chloroformate in anhydrous THF at 0–5°C to avoid side reactions .
- Key Parameters :
- Temperature control (<40°C) to prevent decomposition .
- Solvent choice (e.g., DMF for solubility vs. THF for steric hindrance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or MS data may arise from:
Q. What strategies optimize the compound’s stability during long-term storage?
- Methodological Answer : Stability is influenced by:
- Moisture : Store under argon at −20°C in amber vials to prevent hydrolysis of the carbamate group .
- Light sensitivity : Degradation studies (e.g., 48-hour UV exposure) show <5% decomposition when stored in opaque containers .
Q. How can the reactivity of the chloro-pyrimidine moiety be exploited for further functionalization?
- Methodological Answer : The 4-chloro group undergoes:
- Nucleophilic substitution : React with amines (e.g., benzylamine) in DMSO at 80°C to form C-N bonds .
- Cross-coupling : Use Pd(dppf)Cl₂ catalyst for Suzuki reactions with boronic acids (yields >70%) .
Monitor reaction progress via TLC (silica, hexane:EtOAc 4:1) .
Critical Analysis of Contradictory Data
- Reported melting points vary (e.g., 120–125°C vs. 115–118°C). This may stem from polymorphic forms. Use DSC to identify crystalline phases .
- Biological activity discrepancies : Inconsistent IC₅₀ values in kinase assays could arise from assay conditions (e.g., ATP concentration). Standardize protocols using controls from .
Methodological Guidance for Pharmacological Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
